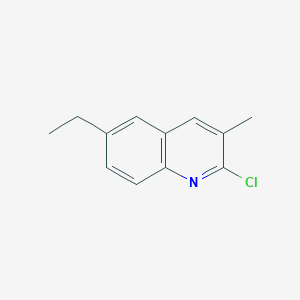

2-Chloro-6-ethyl-3-methylquinoline

Description

Fundamental Significance of the Quinoline (B57606) Core in Contemporary Organic Chemistry

The quinoline nucleus is a privileged structure in drug discovery and materials science due to its versatile chemical reactivity and diverse biological activities. rsc.orgnih.govresearchgate.net Its aromatic nature and the presence of a nitrogen atom confer unique electronic properties, making it a valuable building block for the synthesis of complex molecules. researchgate.net The quinoline ring system is found in numerous natural products, most notably the cinchona alkaloids like quinine, which has a long history in the treatment of malaria. rsc.orgnih.gov This natural precedent has inspired the development of a vast array of synthetic quinoline-based compounds with a wide spectrum of pharmacological applications, including anticancer, antibacterial, antifungal, anti-inflammatory, and antiviral properties. rsc.orgnih.govnih.govbiointerfaceresearch.com

The synthetic versatility of the quinoline core allows for the introduction of various functional groups at different positions, enabling fine-tuning of its physicochemical and biological properties. researchgate.netmdpi.comacs.org Numerous named reactions, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, provide classical routes to the quinoline scaffold, while modern catalytic methods continue to expand the accessibility of diverse derivatives. mdpi.comacs.org

Research Trajectories of Halogenated and Alkyl-Substituted Quinoline Systems

The introduction of halogen atoms and alkyl groups onto the quinoline scaffold represents key strategies for modifying its properties and exploring new applications.

Halogenated Quinolines: The incorporation of halogens, such as chlorine, bromine, or fluorine, can significantly impact the electronic nature, lipophilicity, and metabolic stability of the quinoline molecule. nih.govnih.gov This, in turn, can modulate its biological activity. For instance, halogenated quinolines have been investigated for their potent antibacterial and biofilm-eradicating activities against drug-resistant bacteria like MRSA and VRE. nih.govnih.gov The position and nature of the halogen substituent are critical for activity, with research focusing on establishing structure-activity relationships (SAR) to guide the design of more effective agents. nih.gov Furthermore, the development of selective halogenation methods, such as the metal-free C5-selective halogenation of quinolines, provides efficient access to specific isomers for further investigation. rsc.org The presence of a chlorine atom, in particular, is a feature of many FDA-approved drugs, highlighting the importance of chloro-substituted heterocycles in pharmaceutical chemistry. nih.gov

Alkyl-Substituted Quinolines: The addition of alkyl groups to the quinoline core influences its steric and electronic properties. nih.gov The development of one-step catalytic syntheses has made it easier to access a variety of alkyl-substituted quinolines from readily available starting materials. acs.orgnih.gov These methods often employ transition metal catalysts, such as copper(II) triflate, to facilitate the formation of these often difficult-to-prepare compounds. acs.orgnih.gov Research in this area aims to develop more efficient and environmentally friendly synthetic protocols, including solvent-free and microwave-assisted reactions. mdpi.comacs.org The strategic placement of alkyl groups can enhance the biological activity of the quinoline scaffold or serve as a handle for further functionalization.

Current Research Landscape Pertaining to 2-Chloro-6-ethyl-3-methylquinoline

While extensive research exists on the broader classes of halogenated and alkyl-substituted quinolines, specific data on 2-Chloro-6-ethyl-3-methylquinoline is more limited. Its name suggests a quinoline core with a chlorine atom at the 2-position, an ethyl group at the 6-position, and a methyl group at the 3-position.

The primary focus of available research on related structures, such as 2-chloro-3-methylquinoline (B1584123) and its derivatives, has been on their synthetic utility as versatile intermediates. rsc.orgchemicalbook.com For example, 2-chloro-3-formylquinolines are key precursors for a variety of heterocyclic compounds through reactions like the Cannizzaro reaction and condensations. rsc.orgias.ac.in The crystal structure of a related compound, ethyl 2-chloro-6-methylquinoline-3-carboxylate, has been determined, providing insight into the molecular geometry and packing of such systems. nih.govresearchgate.net

The synthesis of the parent 2-chloro-6-methylaniline, a potential precursor, has been described, which could be a starting point for the construction of the corresponding quinoline. google.com The chemical properties of similar compounds, like 2-chloro-3-methylquinoline, have been documented, including its melting point and insolubility in water. chemicalbook.com

The research landscape suggests that 2-Chloro-6-ethyl-3-methylquinoline is likely a synthetic building block. Its structural features—a reactive chloro group at the 2-position susceptible to nucleophilic substitution, and alkyl groups that can influence its solubility and steric interactions—make it a potentially valuable intermediate for the synthesis of more complex molecules with potential applications in medicinal chemistry or materials science. Further investigation is required to fully elucidate its specific reactivity and potential uses.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-ethyl-3-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN/c1-3-9-4-5-11-10(7-9)6-8(2)12(13)14-11/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQJPQJBGNLDISF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)N=C(C(=C2)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00588994 | |

| Record name | 2-Chloro-6-ethyl-3-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132118-29-7 | |

| Record name | 2-Chloro-6-ethyl-3-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloro 6 Ethyl 3 Methylquinoline and Analogous Quinolines

Strategic Approaches to the Construction of the Quinoline (B57606) Heterocycle

The fundamental challenge in quinoline synthesis lies in the efficient construction of the pyridine (B92270) ring fused to a benzene (B151609) ring. Over the years, numerous named reactions have been developed for this purpose, each with its own advantages and limitations.

Classical Cascade and Cyclization Reactions

Doebner-Von Miller Reaction: A variation of the Skraup synthesis, the Doebner-Von Miller reaction is a widely used method for preparing 2- and/or 4-substituted quinolines. nih.gov This reaction typically involves the condensation of an aniline (B41778) with an α,β-unsaturated aldehyde or ketone under acidic conditions. iipseries.org For instance, anilines can react with α,β-unsaturated carbonyl compounds to yield quinoline derivatives. nih.gov The reaction mechanism is thought to involve the 1,4-addition of the aniline to the unsaturated carbonyl compound, followed by cyclization and oxidation. acs.org However, the original method was often plagued by acid-catalyzed polymerization of the carbonyl substrate, leading to low yields. nih.gov A significant improvement was the use of a biphasic reaction medium, which sequesters the carbonyl compound in an organic phase, thereby minimizing polymerization and increasing the yield of the quinoline product. nih.gov Further modifications include the use of acrolein diethyl acetal (B89532) as a stable precursor to acrolein, which serves as a three-carbon annulation partner for aniline substrates in a solvent-free, monophasic reaction medium.

Vilsmeier-Haack Formylation as a Precursor Route: The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heterocyclic compounds. In the context of quinoline synthesis, it can be employed to introduce a formyl group, which can then be further manipulated. A key application is the Vilsmeier-Haack cyclization of N-arylacetamides to produce 2-chloro-3-formylquinolines. This reaction is particularly facilitated by N-arylacetamides bearing electron-donating groups at the meta-position. The process involves the reaction of an N-arylacetamide with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide) to effect cyclization and formylation. chemijournal.com This provides a direct route to 2-chloro-3-formylquinolines, which are valuable intermediates for the synthesis of more complex quinoline derivatives. rsc.org

Modern Catalyst-Mediated and Green Chemistry Protocols

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods.

Nafion-Catalyzed Microwave Irradiation: A notable example of a green chemistry approach is the use of Nafion, a solid acid catalyst, in conjunction with microwave irradiation. organic-chemistry.orgthieme-connect.com The Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, is a classic method for quinoline synthesis. thieme-connect.com The use of reusable Nafion NR50 as a solid catalyst in ethanol (B145695) under microwave irradiation provides an efficient and environmentally friendly route to polysubstituted quinolines. organic-chemistry.orgthieme-connect.comresearchgate.net This method offers several advantages, including high yields, tolerance of a wide range of functional groups, operational simplicity, and the reusability of the catalyst. organic-chemistry.orgthieme-connect.com Microwave heating has been shown to accelerate reaction rates, often leading to shorter reaction times and improved yields compared to conventional heating methods. nih.gov

Direct and Indirect Synthetic Routes to 2-Chloro-6-ethyl-3-methylquinoline

The synthesis of a specifically substituted quinoline like 2-Chloro-6-ethyl-3-methylquinoline requires careful consideration of the starting materials and the sequence of reactions to ensure the correct placement of the chloro, ethyl, and methyl groups.

Regioselective Functionalization of Precursor Anilines

The substitution pattern of the final quinoline is often determined by the substituents present on the starting aniline precursor. The regioselectivity of the cyclization reaction is a critical factor. For instance, in the Doebner-Von Miller reaction, the position of substituents on the aniline ring directs the formation of the corresponding substituted quinoline. rsc.org The electronic nature of the substituents on the aniline can influence the outcome of the cyclization. Electron-donating groups on the aniline can facilitate the reaction and influence the position of cyclization.

The synthesis of 2-Chloro-6-ethyl-3-methylquinoline would likely start from a 4-ethylaniline (B1216643) precursor. The ethyl group at the para-position of the aniline would result in the 6-ethyl substitution on the quinoline ring after cyclization.

Introduction and Manipulation of Chloro, Ethyl, and Methyl Substituents at Specific Quinoline Positions

The introduction of the chloro, ethyl, and methyl groups at the desired positions (2, 6, and 3, respectively) can be achieved through various strategies.

Introduction of the 2-Chloro Substituent: The 2-chloro group is often introduced by using a Vilsmeier-Haack reaction on an appropriate N-arylacetamide, which directly yields a 2-chloro-3-formylquinoline. Alternatively, a 2-hydroxyquinoline (B72897) (a quinolin-2-one) can be converted to the 2-chloro derivative using a chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). google.com

Introduction of the 6-Ethyl Substituent: As mentioned, this is typically achieved by starting with a 4-ethylaniline precursor. chemicalbook.com

Introduction of the 3-Methyl Substituent: The 3-methyl group can be introduced in several ways. In a Doebner-Von Miller type synthesis, using an α,β-unsaturated ketone with a methyl group at the β-position would lead to a 3-methylquinoline. For example, the reaction of an aniline with crotonaldehyde (B89634) would yield a 2-methylquinoline, while reaction with an appropriate β-methyl substituted α,β-unsaturated carbonyl compound would be required for the 3-methyl derivative. A Friedländer synthesis using a 2-aminoarylketone and a carbonyl compound with an α-methylene group adjacent to a methyl group could also be a viable route.

A plausible synthetic route to 2-Chloro-6-ethyl-3-methylquinoline could involve the Vilsmeier-Haack reaction of N-(4-ethylphenyl)propanamide. The propanamide would provide the necessary carbon atoms for the C3-methyl and C2 positions of the quinoline ring, along with the direct introduction of the 2-chloro group.

Another approach involves the synthesis of ethyl 2-chloro-6-methylquinoline-3-carboxylate, where the 3-carboxylate group can be subsequently converted to a methyl group through reduction and other functional group transformations. researchgate.netnih.gov

Optimization of Reaction Conditions and Yields for Industrial and Laboratory Scale Synthesis

Optimizing reaction conditions is crucial for maximizing yields and ensuring the economic viability of a synthetic process, both in the laboratory and on an industrial scale.

Key parameters that are often optimized include:

Catalyst: The choice and loading of the catalyst can significantly impact reaction efficiency and selectivity. For instance, in Friedländer synthesis, various acid catalysts have been explored, with the goal of finding a balance between activity and environmental impact. thieme-connect.comresearchgate.net

Solvent: The solvent can influence reaction rates and solubility of reactants and products. In some cases, solvent-free conditions or the use of greener solvents like water or ethanol are preferred. iipseries.orgresearchgate.net

Temperature and Reaction Time: These parameters are often interdependent. Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields in many quinoline syntheses. organic-chemistry.orgnih.gov

Stoichiometry of Reactants: The molar ratios of the reactants can affect the yield and the formation of byproducts.

Interactive Data Table: Comparison of Quinoline Synthesis Methods

| Synthetic Method | Typical Reactants | Key Features | Advantages | Disadvantages | Relevant Citations |

| Doebner-Von Miller | Aniline, α,β-unsaturated carbonyl compound | Acid-catalyzed cyclization | Versatile for 2- and 4-substituted quinolines | Can have low yields due to polymerization | nih.goviipseries.orgnih.gov |

| Vilsmeier-Haack | N-arylacetamide, POCl₃, DMF | Forms 2-chloro-3-formylquinolines directly | Good for introducing chloro and formyl groups | Requires stoichiometric reagents | chemijournal.comrsc.org |

| Friedländer Annulation | 2-aminoaryl aldehyde/ketone, compound with α-methylene group | Base or acid-catalyzed condensation | High yields and functional group tolerance | Requires pre-functionalized precursors | thieme-connect.comresearchgate.net |

| Nafion-Catalyzed Microwave | 2-aminobenzophenones, carbonyl compounds | Green chemistry approach | Reusable catalyst, fast reaction times, high yields | Requires microwave reactor | organic-chemistry.orgthieme-connect.comresearchgate.net |

Chemo- and Regioselectivity in the Synthesis of Polysubstituted Quinolines

The chemo- and regioselectivity in the synthesis of polysubstituted quinolines are dictated by the chosen synthetic route and the electronic and steric properties of the precursors. Two of the most powerful and versatile methods for quinoline synthesis, the Vilsmeier-Haack and Friedländer syntheses, offer illustrative examples of these principles in action.

The Vilsmeier-Haack reaction provides a regioselective pathway to 2-chloro-3-formylquinolines from N-arylacetamides. chemijournal.com The reaction involves the treatment of an N-arylacetamide with a Vilsmeier reagent (typically formed from phosphorus oxychloride and dimethylformamide), which acts as both a formylating and cyclizing agent. wikipedia.org The regioselectivity of the cyclization is significantly influenced by the electronic nature of the substituents on the aniline ring of the N-arylacetamide.

Electron-donating groups on the N-arylacetamide generally facilitate the cyclization and direct the regiochemical outcome. researchgate.net For instance, in the synthesis of a 6-substituted quinoline, the starting material would be a p-substituted N-arylacetamide. The cyclization occurs in a predictable manner, leading to a single major regioisomer.

A prominent example is the synthesis of 2-chloro-6-methylquinoline-3-carbaldehyde (B1581043) from p-methylacetanilide (N-(4-methylphenyl)acetamide). researchgate.netresearchgate.netrlavie.com The Vilsmeier-Haack cyclization of various N-arylacetamides demonstrates a clear regioselective preference.

Table 1: Regioselective Vilsmeier-Haack Synthesis of 2-Chloro-3-formylquinolines

| Starting N-Arylacetamide | Product (2-Chloro-3-formylquinoline) | Yield | Reference |

|---|---|---|---|

| N-(4-methylphenyl)acetamide | 2-Chloro-6-methylquinoline-3-carbaldehyde | Good | researchgate.net |

| N-(4-methoxyphenyl)acetamide | 2-Chloro-6-methoxyquinoline-3-carbaldehyde | Good | |

| N-(4-chlorophenyl)acetamide | 2,6-Dichloro-3-formylquinoline | Moderate |

This table is generated based on findings from multiple sources.

The Friedländer synthesis , another cornerstone of quinoline synthesis, involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone). nih.gov This reaction is renowned for its efficiency, but it can present challenges in regioselectivity, particularly when an unsymmetrical ketone is used as the reaction partner. researchgate.netresearchgate.net

The regioselectivity of the Friedländer annulation is a complex interplay of factors including the reaction conditions (acidic or basic catalysis), the relative reactivity of the α- and α'-positions of the ketone, and steric hindrance. researchgate.netresearchgate.net The initial step is often a slow intermolecular aldol (B89426) condensation, followed by rapid cyclization and dehydration. researchgate.net The choice of catalyst and solvent system can be crucial in directing the reaction towards a desired regioisomer. For instance, ionic liquids have been shown to promote regiospecificity in Friedländer reactions. acs.org

Table 2: Factors Influencing Regioselectivity in Friedländer Synthesis

| Reactants | Catalyst/Conditions | Major Product(s) | Key Observation | Reference |

|---|---|---|---|---|

| 2-Aminobenzaldehyde and unsymmetrical ketone | Basic or acidic | Mixture of regioisomers | The reaction can proceed via two different enamine intermediates, leading to a loss of regioselectivity. | researchgate.net |

| 4-Cholesten-3-one and 2'-aminoacetophenone | Optimized Friedländer conditions | Angular fused 4-substituted quinoline steroid | High yield and regioselectivity achieved through optimization. | researchgate.net |

This table is generated based on findings from multiple sources.

Reactivity Profiles and Transformational Chemistry of 2 Chloro 6 Ethyl 3 Methylquinoline

Nucleophilic Substitution Reactions at the C-2 Chloro Position

The chlorine atom at the C-2 position of the quinoline (B57606) ring is susceptible to nucleophilic attack, a characteristic feature of 2-haloquinolines. This reactivity is primarily due to the electron-withdrawing nature of the adjacent nitrogen atom, which polarizes the C-Cl bond and stabilizes the intermediate formed during substitution.

Mechanistic Investigations of Substitution Pathways

The nucleophilic substitution at the C-2 position of 2-chloroquinolines generally proceeds through a bimolecular nucleophilic aromatic substitution (SNAAr) mechanism. This pathway involves two main steps:

Nucleophilic Attack: The nucleophile attacks the electrophilic C-2 carbon, leading to the formation of a tetrahedral intermediate, often referred to as a Meisenheimer-like complex. The negative charge in this intermediate is delocalized over the aromatic system, with significant stabilization provided by the electronegative nitrogen atom.

Leaving Group Departure: The aromaticity of the quinoline ring is restored by the expulsion of the chloride ion, which is a good leaving group.

The rate of this reaction is influenced by the nature of the nucleophile, the solvent, and the presence of other substituents on the quinoline ring. While specific mechanistic studies on 2-Chloro-6-ethyl-3-methylquinoline are not extensively documented, the general principles of SNAAr on 2-chloroquinolines are well-established. The electron-donating nature of the methyl and ethyl groups at positions 3 and 6, respectively, might slightly decrease the electrophilicity of the C-2 carbon compared to unsubstituted 2-chloroquinoline (B121035). However, the powerful activating effect of the ring nitrogen ensures that this position remains a prime site for nucleophilic attack.

Scope and Limitations with Various Nucleophiles for Derivatization

A wide array of nucleophiles can be employed to displace the C-2 chlorine atom, leading to a diverse range of functionalized quinoline derivatives. This makes nucleophilic substitution a key strategy for the derivatization of 2-Chloro-6-ethyl-3-methylquinoline.

Common Nucleophiles and Their Products:

| Nucleophile | Reagent Example | Product Type |

| Amines | R-NH₂ | 2-Aminoquinolines |

| Alkoxides | NaOR | 2-Alkoxyquinolines |

| Thiolates | NaSR | 2-Alkylthioquinolines |

| Azides | NaN₃ | 2-Azidoquinolines |

| Cyanides | KCN | 2-Cyanoquinolines |

The scope of the reaction is broad, accommodating primary and secondary amines, as well as various oxygen and sulfur nucleophiles. However, limitations can arise due to steric hindrance, both from the nucleophile and the substituents on the quinoline ring. The methyl group at the C-3 position, in particular, can sterically hinder the approach of bulky nucleophiles. Furthermore, very weak nucleophiles may require harsh reaction conditions, which could lead to side reactions. The choice of solvent is also crucial, with polar aprotic solvents like DMF or DMSO often being preferred to facilitate the reaction.

Electrophilic Aromatic Substitution Reactions on the Quinoline Ring System

Electrophilic aromatic substitution (EAS) on the quinoline ring is a more complex process due to the presence of two fused rings with different electronic properties. The pyridine (B92270) ring is generally deactivated towards electrophilic attack because of the electron-withdrawing nature of the nitrogen atom. Consequently, electrophilic substitution preferentially occurs on the benzene (B151609) ring (carbocyclic ring).

Directing Effects of Existing Substituents on Electrophilic Attack

The regiochemical outcome of electrophilic aromatic substitution on 2-Chloro-6-ethyl-3-methylquinoline is determined by the combined directing effects of the substituents already present on the ring:

The Quinoline Nitrogen: As a powerful deactivating group, the nitrogen atom (especially when protonated under acidic reaction conditions) directs incoming electrophiles to the benzene ring.

6-Ethyl Group: The ethyl group is an activating, ortho-, para-director. It increases the electron density at positions 5 and 7 of the quinoline ring.

2-Chloro Group: The chloro group is a deactivating, ortho-, para-director. Its influence is primarily on the pyridine ring, but its deactivating nature further favors substitution on the benzenoid ring.

3-Methyl Group: The methyl group is an activating, ortho-, para-director within the pyridine ring.

Considering these effects in concert, the benzene ring is significantly more activated for electrophilic attack than the pyridine ring. The 6-ethyl group will strongly direct incoming electrophiles to the C-5 and C-7 positions.

Positional Reactivity Analysis of the Quinoline Scaffold

In unsubstituted quinoline, electrophilic attack occurs preferentially at the C-5 and C-8 positions. This is because the intermediates formed by attack at these positions are more stable, as the positive charge can be delocalized without disrupting the aromaticity of the other ring.

In the case of 2-Chloro-6-ethyl-3-methylquinoline, the 6-ethyl group strongly activates the C-5 and C-7 positions. The C-8 position is also a potential site for substitution. Therefore, a mixture of products is likely, with the major isomers being the 5- and 7-substituted derivatives due to the strong directing effect of the ethyl group. The exact ratio of these products would depend on the specific electrophile and the reaction conditions, with steric factors also playing a role.

Predicted Major Products of Electrophilic Aromatic Substitution:

| Reaction | Reagents | Predicted Major Product(s) |

| Nitration | HNO₃/H₂SO₄ | 2-Chloro-6-ethyl-3-methyl-5-nitroquinoline and 2-Chloro-6-ethyl-3-methyl-7-nitroquinoline |

| Bromination | Br₂/FeBr₃ | 2-Chloro-6-ethyl-3-methyl-5-bromoquinoline and 2-Chloro-6-ethyl-3-methyl-7-bromoquinoline |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 2-Chloro-6-ethyl-3-methyl-5-acylquinoline and 2-Chloro-6-ethyl-3-methyl-7-acylquinoline |

Transformations Involving the Ethyl and Methyl Side Chains

The ethyl and methyl groups attached to the quinoline ring can also undergo various chemical transformations, providing further avenues for the synthesis of new derivatives.

The benzylic positions of the ethyl and methyl groups (the carbons directly attached to the quinoline ring) are particularly reactive. Common transformations include:

Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), can oxidize the alkyl side chains to carboxylic acids. For the ethyl group, this would result in the formation of a carboxylic acid at the C-6 position, with the cleavage of the ethyl C-C bond. The methyl group at C-3 could also be oxidized to a carboxylic acid under appropriate conditions.

Halogenation: Free radical halogenation, typically using N-bromosuccinimide (NBS) in the presence of a radical initiator, can selectively introduce a halogen atom at the benzylic position of the ethyl and methyl groups. This creates a reactive handle for further nucleophilic substitution reactions at the side chain.

Condensation Reactions: The methyl group at the C-3 position, being adjacent to the C-2 and C-4 positions of the quinoline ring, can exhibit enhanced acidity and participate in condensation reactions with aldehydes and ketones in the presence of a suitable base. This allows for the elongation of the side chain and the construction of more complex molecular architectures.

These transformations of the side chains, in conjunction with reactions on the quinoline nucleus, highlight the synthetic utility of 2-Chloro-6-ethyl-3-methylquinoline as a building block for the preparation of a wide range of novel heterocyclic compounds.

Advanced Coupling Reactions for Extended Molecular Architectures

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures from simple precursors. For 2-Chloro-6-ethyl-3-methylquinoline, the chlorine atom at the 2-position serves as a versatile handle for such transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction, which forms a carbon-carbon bond between an organoboron compound and an organic halide, is a widely used method for the arylation, vinylation, or alkylation of heteroaromatic compounds. nih.gov In the case of 2-chloroquinolines, the reaction proceeds by the palladium-catalyzed coupling of the C2-chloro position with a boronic acid or its ester. The reactivity of aryl chlorides in Suzuki couplings can be lower than that of the corresponding bromides or iodides, often necessitating the use of specialized ligands and bases to achieve high yields. beilstein-journals.orgnih.gov For 2-chloroquinolines with alkyl substituents, such as 2-Chloro-6-ethyl-3-methylquinoline, the reaction with arylboronic acids would be expected to proceed under typical Suzuki-Miyaura conditions, employing a palladium catalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂ in the presence of a base such as K₂CO₃ or Cs₂CO₃ and a phosphine (B1218219) ligand. researchgate.netchemspider.com

Representative Conditions for Suzuki-Miyaura Coupling of 2-Chloroquinolines:

| Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | Good to Excellent | researchgate.net |

| 4-Methoxyphenylboronic acid | [Pd₂(dba)₃] / XPhos | K₃PO₄ | Dioxane | 110 | High | nih.gov |

| Naphthylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 90 | Good | researchgate.net |

Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. nih.govwikipedia.org This reaction is a powerful method for the alkenylation of aryl and heteroaryl halides. For 2-Chloro-6-ethyl-3-methylquinoline, a Heck reaction with an alkene such as styrene (B11656) or an acrylate (B77674) would introduce a vinyl group at the 2-position of the quinoline ring. organic-chemistry.orgsctunisie.orgresearchgate.net The reaction is typically carried out in the presence of a palladium catalyst, a phosphine ligand, and a base. The intramolecular version of the Heck reaction is also a valuable tool for the synthesis of fused ring systems. wikipedia.orgorganicreactions.orgchim.it

General Conditions for Heck Reaction of 2-Chloroquinolines:

| Alkene | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 120 | Good | sctunisie.org |

| n-Butyl acrylate | PdCl₂(PPh₃)₂ | NaOAc | DMA | 130 | High | organic-chemistry.org |

| Ethylene | Pd(dba)₂ / dppf | K₂CO₃ | NMP | 140 | Moderate to Good | organic-chemistry.org |

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. researchgate.netresearchgate.netnih.gov This reaction is instrumental in the synthesis of arylalkynes and conjugated enynes. The coupling of 2-Chloro-6-ethyl-3-methylquinoline with a terminal alkyne would yield a 2-alkynylquinoline derivative. Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst. nih.govpreprints.org

Typical Conditions for Sonogashira Coupling of 2-Chloroquinolines:

| Alkyne | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 65 | High | beilstein-journals.orgnih.gov |

| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | i-Pr₂NH | Benzene | 80 | Good | beilstein-journals.org |

| 1-Hexyne | [Pd₂(dba)₃] / Xantphos | Cs₂CO₃ | Dioxane | 100 | Good to Excellent | nih.gov |

Heteroannulation and Cycloaddition Reactions of the Quinoline Moiety

The quinoline ring system can participate in various heteroannulation and cycloaddition reactions to form more complex, fused heterocyclic structures. These reactions often involve the functional groups attached to the quinoline core or the quinoline nitrogen and adjacent carbon atoms acting as a synthon.

Heteroannulation Reactions

Heteroannulation involves the formation of a new heterocyclic ring fused to the existing quinoline scaffold. For instance, 2-chloro-3-formylquinolines, which are structurally related to 2-Chloro-6-ethyl-3-methylquinoline, are valuable precursors for the synthesis of pyrazolo[3,4-b]quinolines. The reaction of a 2-chloro-3-formylquinoline with hydrazine (B178648) hydrate (B1144303) leads to the formation of a pyrazolo-fused system. researchgate.netijirset.comresearchgate.netmdpi.com This transformation typically proceeds via condensation of the hydrazine with the formyl group, followed by an intramolecular nucleophilic attack of the newly formed hydrazone onto the C2 position, displacing the chloride.

Another example of heteroannulation is the synthesis of indolo[2,3-b]quinolines from 2-chloroquinolines. This can be achieved through a palladium-catalyzed cascade reaction involving amination followed by an intramolecular C-H arylation.

Cycloaddition Reactions

The quinoline ring can also undergo cycloaddition reactions, although these are less common than for simpler aromatic systems. The Diels-Alder reaction, a [4+2] cycloaddition, can in principle occur with the quinoline system acting as either the diene or the dienophile, depending on the substitution pattern and the nature of the reaction partner. chim.it However, the aromaticity of the quinoline ring makes it a relatively unreactive diene in normal-demand Diels-Alder reactions. More commonly, cycloadditions may involve the dearomatization of the quinoline ring under specific conditions, such as photochemical activation.

Applications of 2 Chloro 6 Ethyl 3 Methylquinoline As a Synthetic Intermediate

Role as a Privileged Building Block in Organic Synthesis

The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple biological targets, thus serving as a rich source for drug discovery and development. The quinoline (B57606) ring system is a quintessential example of such a scaffold, forming the core of numerous approved drugs with a broad spectrum of therapeutic activities, including antimicrobial, anticancer, and anti-inflammatory properties. researchgate.net The value of 2-chloro-6-ethyl-3-methylquinoline as a privileged building block stems from the inherent properties of the quinoline core, augmented by the specific substitution pattern.

The chlorine atom at the C-2 position is a key functional handle, rendering the molecule susceptible to a variety of nucleophilic substitution and cross-coupling reactions. rsc.orgmdpi.com This allows for the facile introduction of diverse chemical moieties, a crucial aspect in the generation of compound libraries for high-throughput screening. The ethyl and methyl groups at the C-6 and C-3 positions, respectively, contribute to the lipophilicity and steric profile of the molecule. These substituents can influence the pharmacokinetic and pharmacodynamic properties of the resulting derivatives, potentially leading to enhanced potency, selectivity, or metabolic stability.

The synthetic accessibility of 2-chloroquinolines, often prepared through Vilsmeier-Haack type reactions from the corresponding acetanilides, further enhances their utility as building blocks. nih.govrsc.org The ability to readily modify the quinoline core at a specific position, as with the chloro group in 2-chloro-6-ethyl-3-methylquinoline, is a significant advantage in the rational design of new chemical entities.

Table 1: Reactivity of the 2-Chloroquinoline (B121035) Scaffold

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| Nucleophilic Aromatic Substitution | NaOMe, MeOH, reflux | 2-Methoxyquinoline | researchgate.net |

| Nucleophilic Aromatic Substitution | R-SH, base | 2-Thioether-quinoline | rsc.org |

| Nucleophilic Aromatic Substitution | Hydrazine (B178648) hydrate (B1144303) | 2-Hydrazinylquinoline | nih.gov |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | 2-Arylquinoline | nih.gov |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | 2-Alkynylquinoline | sigmaaldrich.com |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | 2-Aminoquinoline | nih.gov |

Synthesis of Complex Polycyclic and Heterocyclic Frameworks

The rigid, planar structure of the quinoline ring system makes it an excellent platform for the construction of more elaborate polycyclic and heterocyclic frameworks. 2-Chloro-6-ethyl-3-methylquinoline can serve as a key precursor in the synthesis of these complex molecules, with the C-2 chloro group acting as a linchpin for annulation reactions.

The reactivity of the 2-chloro group allows for its displacement by various nucleophiles, which can then participate in subsequent intramolecular cyclization reactions to form fused-ring systems. While specific examples for 2-chloro-6-ethyl-3-methylquinoline are not extensively documented, the general reactivity of analogous 2-chloroquinolines provides a clear blueprint for its potential applications. nih.gov

For instance, reaction with a binucleophile, such as a compound containing both an amino and a hydroxyl or thiol group, could lead to the formation of a new heterocyclic ring fused to the quinoline core at the 2,3-positions. Palladium-catalyzed intramolecular C-H activation or cyclization reactions of appropriately substituted derivatives of 2-chloro-6-ethyl-3-methylquinoline could also be envisioned as a powerful strategy for constructing novel polycyclic systems. The presence of the methyl group at the C-3 position could be exploited in condensation reactions to build fused systems.

Table 2: Examples of Fused-Ring Systems from 2-Chloroquinoline Analogs

| Starting Material | Reaction Sequence | Fused System | Reference |

| 2-Chloroquinoline-3-carbaldehyde | 1. Hydrazine hydrate2. Acetic anhydride | Pyrazolo[3,4-b]quinoline | nih.gov |

| 2-Chloroquinoline-3-carbaldehyde | 1. Reaction with malononitrile2. Intramolecular cyclization | Pyrido[2,3-b]quinoline | rsc.org |

| 2-Chloroquinoline-3-carbaldehyde | Reaction with 2-aminophenol | Benzoxazepino[4,5-b]quinoline | nih.gov |

Macrocycles are of great interest in supramolecular chemistry and drug discovery due to their unique conformational properties and ability to bind to challenging biological targets. The rigid and directional nature of the quinoline scaffold makes it an attractive linker unit for the construction of macrocyclic compounds.

While direct examples employing 2-chloro-6-ethyl-3-methylquinoline in macrocycle synthesis are scarce, the general principles are well-established for other quinoline derivatives. The 2-chloro group can be readily transformed into other functional groups, such as alkynes or amines, which can then be used in macrocyclization reactions like Glaser coupling, Sonogashira coupling, or amide bond formation. The ethyl and methyl substituents on the 2-chloro-6-ethyl-3-methylquinoline scaffold would be expected to influence the preorganization of the linear precursors and the final geometry of the macrocycle.

Strategies for Diversity-Oriented Synthesis (DOS) Utilizing the 2-Chloro-6-ethyl-3-methylquinoline Scaffold

Diversity-oriented synthesis (DOS) aims to generate structurally diverse small molecules to explore a wide range of chemical space and identify novel biologically active compounds. The 2-chloro-6-ethyl-3-methylquinoline scaffold is well-suited for DOS strategies due to its multiple points of diversification.

The primary site for diversification is the reactive C-2 chloro group. A wide variety of substituents can be introduced at this position using an array of robust and high-yielding reactions, such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This allows for the rapid generation of a library of compounds with diverse functionalities at the C-2 position.

Further diversification can be achieved by functionalizing the methyl group at the C-3 position, for example, through radical halogenation followed by nucleophilic substitution. The aromatic ring of the quinoline scaffold also presents opportunities for further functionalization, although this typically requires harsher conditions. By systematically varying the substituents at these different positions, a large and diverse library of quinoline-based compounds can be synthesized, increasing the probability of discovering molecules with desired biological activities.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Chloro 6 Ethyl 3 Methylquinoline

Single-Crystal X-ray Diffraction Studies for Molecular Geometry and Crystal Packing

No single-crystal X-ray diffraction data for 2-Chloro-6-ethyl-3-methylquinoline was found in the course of the literature search.

Analysis of Quinoline (B57606) Ring Planarity and Conformational Features

Information regarding the planarity and conformational features of the quinoline ring in 2-Chloro-6-ethyl-3-methylquinoline, as determined by X-ray diffraction, is not available.

Identification and Characterization of Intermolecular Interactions (e.g., π-π Stacking, Hydrogen Bonding, Van der Waals Forces)

Details on the intermolecular interactions present in the crystal lattice of 2-Chloro-6-ethyl-3-methylquinoline are not available due to the absence of crystallographic studies.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric Purity and Elucidation

No high-resolution ¹H or ¹³C NMR spectra for 2-Chloro-6-ethyl-3-methylquinoline were found. Consequently, data tables of chemical shifts and coupling constants for the specific isomeric verification and structural elucidation of this compound cannot be provided.

Mass Spectrometry for Precise Molecular Mass Determination and Fragmentation Pathway Analysis

No mass spectrometry data, including precise molecular mass determination or fragmentation pathway analysis, could be located for 2-Chloro-6-ethyl-3-methylquinoline.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Molecular Fingerprinting

No experimental infrared (IR) or Raman spectra for 2-Chloro-6-ethyl-3-methylquinoline are available in the reviewed literature. Therefore, a table of characteristic vibrational frequencies for functional group identification and molecular fingerprinting cannot be compiled.

Based on a thorough and repeated search of scientific databases and literature, it must be concluded that the specific experimental data required to populate the requested article on the advanced spectroscopic characterization and structural elucidation of 2-Chloro-6-ethyl-3-methylquinoline is not currently available in the public domain. While research exists for analogous compounds, providing that information would not adhere to the specific focus of the request.

Computational Chemistry and Theoretical Investigations of 2 Chloro 6 Ethyl 3 Methylquinoline

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations offer a microscopic view of the electronic distribution and energy levels within a molecule, which are fundamental to its chemical behavior.

Density Functional Theory (DFT) Studies on Molecular Geometry and Stability

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. DFT studies on quinoline (B57606) derivatives provide crucial information about their optimized molecular geometry, bond lengths, and bond angles, which are essential for understanding their stability.

For the analogous compound, 2-chloro-3-methylquinoline (B1584123), DFT calculations at the B3LYP/6–311++G (d, p) level of theory have been performed to determine its structural parameters. researchgate.net These calculations reveal the planarity of the quinoline ring system and provide insights into the orientation of the chloro and methyl substituents. The stability of the molecule is inferred from its total energy and vibrational frequency calculations, where the absence of imaginary frequencies indicates a true energy minimum.

Table 1: Selected Optimized Geometrical Parameters of a Related Quinoline Derivative (2-chloro-3-methylquinoline) from DFT Calculations

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C2-Cl | Data not available in search results |

| C3-C(methyl) | Data not available in search results |

| N1-C2 | Data not available in search results |

| C2-N1-C9 | Data not available in search results |

| Cl-C2-C3 | Data not available in search results |

| Note: Specific bond lengths and angles for 2-chloro-3-methylquinoline were not available in the provided search results. This table structure is a template for where such data would be presented. |

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity.

In a DFT study of 2-chloro-3-methylquinoline, the HOMO and LUMO energy levels were calculated to predict its reactive nature. researchgate.net A smaller HOMO-LUMO gap suggests higher reactivity. The distribution of these frontier orbitals across the molecule indicates the most probable sites for electrophilic and nucleophilic attack. For quinoline derivatives, the HOMO is typically distributed over the benzene (B151609) ring, while the LUMO is often localized on the pyridine (B92270) ring, particularly on the carbon atoms bearing electron-withdrawing groups.

Table 2: Calculated Frontier Molecular Orbital Energies and Related Properties of an Analogous Quinoline Compound

| Property | Value (eV) |

| HOMO Energy | Data not available in search results |

| LUMO Energy | Data not available in search results |

| HOMO-LUMO Energy Gap (ΔE) | Data not available in search results |

| Note: Specific energy values for 2-chloro-3-methylquinoline were not provided in the search results. This table is illustrative of the data derived from FMO analysis. |

Electrostatic Potential Surface (EPS) Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards charged species. The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).

For substituted quinolines, the nitrogen atom in the pyridine ring typically represents a region of high electron density (negative potential), making it a potential site for protonation and interaction with electrophiles. Conversely, the regions around the hydrogen atoms and the carbon atom attached to the electron-withdrawing chlorine atom are expected to exhibit positive potential, indicating them as sites for nucleophilic attack.

Reaction Mechanism Studies and Transition State Characterization

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, including identifying transition states and calculating activation energies.

Elucidating the Energetics and Kinetics of Synthetic Pathways

The synthesis of 2-chloroquinoline (B121035) derivatives often involves the Vilsmeier-Haack reaction. chemijournal.com Computational studies can model the reaction pathway, identifying key intermediates and transition states. The energetics of the reaction, including the activation energies for each step, can be calculated to understand the reaction kinetics and determine the rate-determining step. Such studies on related systems show that the formation of the Vilsmeier reagent and its subsequent reaction with an anilide are critical steps. nih.gov

Computational Modeling of Halogen Atom Reactivity

The chlorine atom at the C2 position of the quinoline ring is a key functional group that influences the molecule's reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions. Computational studies on 2-chloroquinolines have shown that the C2 position is highly susceptible to nucleophilic attack. researchgate.net This is due to the electron-withdrawing nature of the adjacent nitrogen atom, which stabilizes the intermediate Meisenheimer complex formed during the reaction.

Theoretical models can be used to compare the reactivity of the C-Cl bond in 2-Chloro-6-ethyl-3-methylquinoline with other halogenated quinolines. The presence of the electron-donating ethyl group at the C6 position and the methyl group at the C3 position would likely have a subtle electronic effect on the reactivity of the C-Cl bond, which can be quantified through computational analysis of the transition state energies for nucleophilic substitution reactions. Studies on similar systems indicate that 2-chloroquinolines are generally more reactive towards certain nucleophiles than their 4-chloroquinoline (B167314) counterparts. researchgate.net

Molecular Dynamics and Docking Simulations for Scaffold Design Principles

Molecular dynamics (MD) and molecular docking are powerful computational tools used to simulate the behavior of molecules at an atomic level. nih.govmdpi.com These methods are instrumental in predicting how a molecule like 2-Chloro-6-ethyl-3-methylquinoline will behave in different environments and how it might interact with biological targets. This understanding is crucial for designing new molecules with desired properties.

Conformational Analysis in Explicit Solvent Environments

The three-dimensional shape, or conformation, of a molecule is critical to its function. For 2-Chloro-6-ethyl-3-methylquinoline, the presence of rotatable bonds in the ethyl and methyl substituents allows it to adopt various conformations. Molecular dynamics simulations in an explicit solvent, such as water, are employed to study these conformational preferences and the energy barriers between them.

The planarity of the quinoline ring system is a key determinant of its interactions. While the quinoline core is largely planar, the substituents can influence its electronic distribution and steric profile. The ethyl group at the 6-position and the methyl group at the 3-position are of particular interest. The rotation around the C-C single bonds of these alkyl groups leads to different spatial arrangements, which can be analyzed by monitoring the dihedral angles over the course of an MD simulation.

An MD simulation would track the time evolution of the dihedral angles associated with the ethyl and methyl groups. The resulting trajectory can be used to construct a potential of mean force (PMF) plot, which illustrates the free energy landscape of the conformational changes. The minima on this plot represent the most stable conformations, and the peaks represent the energy barriers for interconversion.

Table 1: Hypothetical Conformational Analysis Data for 2-Chloro-6-ethyl-3-methylquinoline in Water

| Dihedral Angle | Most Populated Conformation (degrees) | Estimated Rotational Energy Barrier (kcal/mol) | Key Stabilizing Interactions |

| C5-C6-C(ethyl)-C(methyl) | ~90 (Perpendicular to the ring) | 2-4 | Minimized steric hindrance with ring hydrogens, hydrophobic collapse |

| C2-C3-C(methyl)-H | Staggered relative to C2-Cl bond | 1-2 | Avoidance of steric clash with the chloro group |

Note: This table is illustrative and based on general principles of conformational analysis of substituted aromatic compounds. Specific values would require dedicated quantum mechanical and molecular dynamics calculations for 2-Chloro-6-ethyl-3-methylquinoline.

The presence of the chloro group at the 2-position introduces a significant electronic perturbation. Its electron-withdrawing nature can influence the charge distribution across the quinoline ring, which in turn affects the non-covalent interactions with surrounding water molecules. mdpi.com The interplay between the hydrophobic alkyl groups and the polarizable chloro-substituted ring in an aqueous environment is a key aspect that molecular dynamics simulations can elucidate.

Ligand-Target Interaction Modeling for Structure-Based Design (Focus on general design principles rather than specific biological outcomes)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug design, this involves docking a small molecule (ligand), such as 2-Chloro-6-ethyl-3-methylquinoline, into the binding site of a protein (target). This method is fundamental to structure-based design, providing insights into the key interactions that drive binding affinity and selectivity. nih.gov

Quinoline derivatives are known to interact with a variety of protein targets, with protein kinases being a prominent family. nih.govnih.gov For the purpose of illustrating general design principles, we can consider the hypothetical docking of 2-Chloro-6-ethyl-3-methylquinoline into the ATP-binding site of a protein kinase, such as PDK1, which is known to bind substituted quinolines. nih.gov The ATP-binding site of kinases typically contains a hinge region for hydrogen bonding, a hydrophobic pocket, and regions that can accommodate various substituents. acs.orgwhiterose.ac.uk

The docking process involves preparing the 3D structures of both the ligand and the protein. The ligand's geometry is optimized, and different possible conformations are generated. The protein structure is typically obtained from the Protein Data Bank (PDB) and prepared by adding hydrogen atoms and assigning appropriate charges. The docking algorithm then systematically explores the possible binding poses of the ligand within the active site, scoring them based on a force field that estimates the binding energy.

For 2-Chloro-6-ethyl-3-methylquinoline, several key interactions can be hypothesized based on its structure:

Hydrogen Bonding: The nitrogen atom of the quinoline ring can act as a hydrogen bond acceptor, a common interaction motif for kinase inhibitors that bind to the hinge region of the ATP-binding site. scielo.br

Hydrophobic Interactions: The bicyclic aromatic system of the quinoline ring, along with the ethyl and methyl substituents, can form favorable hydrophobic and van der Waals interactions with nonpolar amino acid residues in the binding pocket. whiterose.ac.uk

Halogen Bonding: The chlorine atom at the 2-position can participate in halogen bonding, a non-covalent interaction where the electrophilic region of the halogen interacts with a nucleophilic partner, such as a backbone carbonyl oxygen or a Lewis basic side chain. nuv.ac.in This can be a crucial interaction for enhancing binding affinity and selectivity.

Pi-Stacking: The aromatic quinoline ring can engage in pi-stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, or tryptophan within the active site. mdpi.com

Table 2: Hypothetical Ligand-Target Interactions for 2-Chloro-6-ethyl-3-methylquinoline with a Protein Kinase Active Site

| Interaction Type | Potential Interacting Residues (Example) | Moiety of 2-Chloro-6-ethyl-3-methylquinoline Involved |

| Hydrogen Bond | Hinge Region (e.g., Met) | Quinoline Nitrogen |

| Hydrophobic Interactions | Hydrophobic Pocket (e.g., Leu, Val, Ile) | Ethyl group, Methyl group, Quinoline ring |

| Halogen Bond | Backbone Carbonyl (e.g., Gly) | 2-Chloro substituent |

| Pi-Stacking | Aromatic Pocket (e.g., Phe, Tyr) | Quinoline ring system |

Note: This table is illustrative and based on general principles of kinase-inhibitor interactions. The specific interacting residues would depend on the actual protein target.

The results of a docking simulation are typically visualized as a set of ranked binding poses, with associated binding energy scores. Analysis of the top-ranked poses reveals the most likely binding mode and the key intermolecular interactions. This information is invaluable for structure-based design, as it allows medicinal chemists to propose modifications to the ligand scaffold to enhance desired interactions or to introduce new ones, thereby improving properties like potency and selectivity. For instance, the size and nature of the substituents at the 3- and 6-positions could be modified to better fill a hydrophobic pocket or to avoid steric clashes, based on the insights gained from docking simulations.

Advanced Design Principles for Quinoline Based Scaffolds in Medicinal Chemistry

Structure-Activity Relationship (SAR) Concepts Applied to Substituted Quinoline (B57606) Scaffolds

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to decipher how the chemical structure of a compound influences its biological activity. For the quinoline scaffold, SAR exploration has revealed that the nature and position of substituents dramatically alter the compound's efficacy and selectivity. rsc.org

Generally, the quinoline ring can be divided into the pyridine (B92270) ring and the benzene (B151609) ring, with substitutions on each part having distinct effects. For instance, in a series of 2-arylquinoline derivatives tested for anticancer activity, it was found that substitutions at the C-6 position on the benzene ring were crucial. rsc.org The relationship between lipophilicity (cLogP) and cytotoxic effects was notable, with more lipophilic quinoline derivatives often demonstrating better IC50 values against cancer cell lines like HeLa and PC3. rsc.org This suggests that modulating properties like lipophilicity through substitution is a key SAR strategy.

Scaffold Hopping and Bioisosteric Replacement Strategies for Molecular Diversity

Scaffold hopping and bioisosteric replacement are powerful strategies used to discover novel, patentable compounds with improved properties while retaining desired biological activity. Bioisosterism involves substituting a functional group in a lead molecule with another group that has similar physical or chemical properties, aiming to enhance activity, selectivity, or pharmacokinetic parameters. nih.gov

In the context of quinoline-based scaffolds, bioisosteric replacement can be applied to both the core structure and its substituents. acs.org For example, the quinoline ring itself can be replaced by isosteres like quinazoline (B50416) to create new chemical entities. acs.org A notable example of substituent replacement involves the use of uracil (B121893) as a non-sulfonamide bioisostere for the zinc-binding sulfonamide group in quinoline-based carbonic anhydrase inhibitors, a strategy designed to circumvent the potential for allergic reactions to sulfonamides. nih.gov The introduction of a sulfur atom as a bioisostere for a carbon atom has also been explored to create new interactions that stabilize the ligand-target complex and modify lipophilicity and pharmacokinetic profiles. nih.gov

| Original Group/Scaffold | Bioisosteric Replacement | Rationale for Replacement |

| Phenyl Group | 2-oxabicyclo[2.1.1]hexane | Improve physicochemical properties while maintaining similar geometry. domainex.co.uk |

| Sulfonamide | Uracil Moiety | Act as an alternative zinc-binding group, avoiding sulfonamide-related allergies. nih.gov |

| Carbon Atom | Sulfur Atom | Modify lipophilicity, pharmacokinetics, and introduce new stabilizing interactions. nih.gov |

| Quinoline | Quinazoline | Navigate intellectual property and explore new chemical space with similar pharmacophoric features. acs.org |

Combinatorial Chemistry and High-Throughput Synthesis of Quinoline Libraries

Combinatorial chemistry provides a rapid and efficient means to generate large collections, or "libraries," of related compounds for high-throughput screening. wikipedia.org This approach has been successfully applied to the quinoline scaffold to explore a vast chemical space and identify novel bioactive molecules. Both solid-phase and solution-phase synthesis methods have been developed to create diverse quinoline libraries.

One reported method describes the solid-phase synthesis of a library of 3,5-dicarboxamide-quinoline-2(1H)-ones. acs.org This multi-step process utilized a resin support to build the quinoline derivatives, allowing for purification by simple filtration after each reaction step. This strategy enabled the creation of molecules with two points of diversity, generated from a wide array of commercially available building blocks. acs.org Another example is the solution-phase parallel synthesis of a 105-membered library of 1,2-dihydroisoquinolines (related bicyclic structures) using a multicomponent reaction, demonstrating the ability to rapidly produce a large number of distinct compounds in good yields. acs.org Such library synthesis is invaluable for identifying initial hit compounds in drug discovery programs.

Impact of Substituents (e.g., Halogenation at C-2, Alkyl Groups at C-3 and C-6) on Molecular Recognition and Interaction Profiles

The specific substituents on the quinoline ring, such as those in 2-Chloro-6-ethyl-3-methylquinoline , critically influence how the molecule interacts with biological targets.

Halogenation at C-2: The 2-chloro substituent is a particularly important feature in medicinal chemistry. It serves as a versatile chemical handle for further modification. The chlorine atom can be readily displaced by various nucleophiles, allowing for the introduction of a wide range of functional groups to generate chemical diversity. Compounds like 2-chloro-3-formylquinolines are key intermediates for creating more complex, annelated structures. nih.govresearchgate.net From an interaction perspective, the electronegative chlorine atom can participate in halogen bonding and alters the electronic distribution of the pyridine ring, which can affect its ability to form hydrogen bonds or coordinate with metal ions in enzyme active sites. acs.org

Alkyl Group at C-3: The methyl group at the C-3 position provides steric bulk adjacent to the reactive C-2 position. This can influence the molecule's preferred conformation and its binding mode within a receptor pocket. For example, in the crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate, the ester group is forced into a specific orientation relative to the quinoline ring system, with a significant dihedral angle. nih.gov This steric influence can be crucial for achieving selective binding to a target protein over others.

Alkyl Group at C-6: The ethyl group at the C-6 position is located on the benzenoid part of the quinoline ring. Substitutions at this position are known to significantly impact the molecule's physicochemical properties, particularly lipophilicity. rsc.org Increasing lipophilicity can enhance membrane permeability and cell uptake, but can also affect solubility and plasma protein binding. nih.gov SAR studies have shown that C-6 substitutions can be critical for biological activity; for instance, C-6 substituted 2-phenylquinolines have demonstrated potent and selective anticancer activity. rsc.org

| Substituent Position | Substituent Type | General Impact on Molecular Properties |

| C-2 | Chloro | Reactive handle for synthesis; alters electronics; potential for halogen bonding. nih.govresearchgate.net |

| C-3 | Methyl | Provides steric bulk; influences local conformation and binding selectivity. nih.gov |

| C-6 | Ethyl | Modulates lipophilicity, solubility, and metabolic stability; can be key for biological activity and selectivity. rsc.org |

Strategies for Modulating Physicochemical Descriptors and Pharmacokinetic Properties

Optimizing a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is a critical step in drug development. The pharmacokinetic properties of a drug are largely governed by its physicochemical characteristics, such as solubility, lipophilicity (logP), polar surface area (TPSA), and chemical stability. researchgate.net For quinoline-based scaffolds, these properties can be strategically modulated through chemical modification.

Increasing lipophilicity, often achieved by adding alkyl or aryl groups, can improve cell penetration but may lead to lower aqueous solubility and higher plasma protein binding. rsc.orgnih.gov Conversely, introducing polar functional groups, such as hydroxyl or carboxyl groups, can enhance solubility but may hinder passage across biological membranes. A balance must be struck to achieve a desirable pharmacokinetic profile.

Metabolic stability is another key parameter. Certain positions on the quinoline ring may be susceptible to metabolism by cytochrome P450 enzymes. Introducing substituents like fluorine or chlorine at or near these metabolically "soft" spots can block metabolism and increase the drug's half-life. nih.gov For example, in the development of certain quinoline-based agents, substitutions at C-6 and C-7 were found to improve metabolic stability. nih.gov These strategic modifications are essential for converting a biologically active compound into a therapeutically effective drug. researchgate.net

Future Research Directions and Emerging Trends in 2 Chloro 6 Ethyl 3 Methylquinoline Chemistry

Development of Innovative and Sustainable Synthetic Routes for Complex Quinoline (B57606) Systems

The synthesis of quinoline scaffolds is a cornerstone of organic chemistry, with classic methods like the Skraup, Doebner-von Miller, and Friedländer reactions being well-established. nih.govyoutube.com However, these traditional approaches often necessitate harsh reaction conditions, the use of hazardous reagents, and can result in low yields and the generation of significant waste. acs.orgnih.gov Consequently, a major thrust in current research is the development of greener and more sustainable synthetic protocols.

Future efforts in the synthesis of 2-Chloro-6-ethyl-3-methylquinoline and other complex quinoline systems are expected to focus on:

Catalysis: The use of transition metal catalysts (e.g., palladium, copper) has already shown promise in facilitating quinoline synthesis through cross-coupling and cyclization reactions. numberanalytics.com The exploration of nanocatalysts is also a burgeoning area, offering advantages such as high efficiency, reusability, and milder reaction conditions. acs.orgnih.gov

Green Solvents and Energy Sources: A shift towards the use of environmentally benign solvents, such as ionic liquids, and energy-efficient techniques like microwave irradiation is anticipated to reduce the environmental footprint of quinoline synthesis. numberanalytics.comacs.orgmdpi.com

One-Pot Reactions: Multicomponent reactions that allow for the synthesis of complex molecules in a single step are highly desirable for their atom economy and reduced waste generation. nih.gov

| Synthesis Strategy | Key Advantages | Relevant Research Areas |

| Catalysis | High efficiency, selectivity, and milder reaction conditions. | Transition metal complexes, Nanocatalysts. acs.orgnih.govnumberanalytics.com |

| Green Chemistry | Reduced environmental impact, safer processes. | Ionic liquids, Microwave-assisted synthesis. numberanalytics.comacs.orgmdpi.com |

| One-Pot Synthesis | Increased efficiency, atom economy, reduced waste. | Multicomponent reactions. nih.gov |

Integration of Artificial Intelligence and Machine Learning in Quinoline Design and Synthesis

The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemical synthesis and drug discovery. acs.org These powerful computational tools can be employed to predict the reactivity and properties of molecules, thereby accelerating the design and synthesis of novel quinoline derivatives.

For 2-Chloro-6-ethyl-3-methylquinoline, AI and ML could be instrumental in:

Predicting Reaction Outcomes: Machine learning models can be trained on vast datasets of chemical reactions to predict the outcomes of synthetic routes, including identifying the most likely sites for functionalization on the quinoline ring. doaj.org

Designing Novel Derivatives: AI algorithms can generate new molecular structures with desired properties, aiding in the design of quinoline-based compounds for specific applications. researchgate.net

Optimizing Reaction Conditions: By analyzing various reaction parameters, ML models can help identify the optimal conditions to maximize yield and minimize byproducts in the synthesis of 2-Chloro-6-ethyl-3-methylquinoline.

The integration of AI and ML offers the potential to significantly reduce the time and resources required for the development of new quinoline-based compounds. acs.orgnih.gov

Exploration of 2-Chloro-6-ethyl-3-methylquinoline in Functional Materials Science (e.g., Dyes, Optoelectronic Materials)

Quinoline derivatives are known to possess interesting photophysical properties, making them promising candidates for applications in materials science. arabjchem.org Their extended π-conjugated systems can give rise to fluorescence and other optical phenomena.

Future research into the applications of 2-Chloro-6-ethyl-3-methylquinoline in functional materials will likely focus on:

Dyes and Pigments: The structural features of this compound could be modified to tune its color and other properties for use as a dye. Quinoline-based dyes have shown potential as visible light photoinitiators. mdpi.com

Optoelectronic Materials: Quinoline derivatives are being investigated for their potential use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. researchgate.netnih.gov The specific electronic properties of 2-Chloro-6-ethyl-3-methylquinoline could make it a valuable component in such materials.

Sensors: The quinoline scaffold is a key component in some fluorescent chemosensors for the detection of metal ions and other analytes. nih.gov Research could explore the potential of 2-Chloro-6-ethyl-3-methylquinoline as a platform for developing new sensory materials.

| Application Area | Relevant Properties | Research Focus |

| Dyes | Color, Photostability | Synthesis of novel chromophores, Photoinitiators. mdpi.com |

| Optoelectronics | Luminescence, Charge transport | Organic Light-Emitting Diodes (OLEDs). researchgate.netnih.gov |

| Sensors | Fluorescence, Chelating ability | Detection of metal ions and other analytes. nih.gov |

Advanced Spectroscopic Techniques for in situ Reaction Monitoring and Mechanistic Insights

A deeper understanding of reaction mechanisms is crucial for optimizing synthetic processes and designing more efficient catalysts. Advanced spectroscopic techniques that allow for the real-time monitoring of chemical reactions are invaluable in this regard.

For the study of reactions involving 2-Chloro-6-ethyl-3-methylquinoline, the application of advanced spectroscopic methods will be key to:

Elucidating Reaction Pathways: Techniques such as in situ NMR and IR spectroscopy can provide detailed information about the formation of intermediates and transition states, shedding light on the step-by-step mechanism of a reaction.

Kinetic Analysis: By monitoring the concentration of reactants and products over time, it is possible to determine the kinetics of a reaction, which is essential for understanding its rate and efficiency.

Catalyst Characterization: Spectroscopic methods can be used to study the structure and behavior of catalysts under reaction conditions, providing insights into how they function and how they can be improved.

The data obtained from these advanced spectroscopic studies will be instrumental in refining the synthetic routes to 2-Chloro-6-ethyl-3-methylquinoline and other quinoline derivatives, leading to more efficient and selective chemical transformations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.